Methyl alpha-D-xylopyranoside

Description

Significance in Carbohydrate Chemistry and Biochemistry

Methyl alpha-D-xylopyranoside serves as a fundamental building block and a molecular probe in carbohydrate science. In carbohydrate chemistry, it is utilized in the synthesis of more complex oligosaccharides and glycoconjugates which are crucial for studying biological recognition processes. ontosight.ai For instance, it has been a precursor in the synthesis of trisaccharides related to the side chain of xyloglucan, a major component of plant cell walls. researchgate.net The controlled synthesis of such molecules allows for detailed investigation of their structure and function.

In biochemistry, this compound is frequently employed to investigate the specificity and activity of enzymes involved in carbohydrate metabolism, such as glycosidases. ontosight.ai These enzymes are responsible for breaking down complex carbohydrates, and understanding their mechanisms is vital for fields ranging from biotechnology to medicine. The compound can act as a substrate or an inhibitor, providing insights into enzyme-substrate interactions. ontosight.ai For example, while it can be a substrate for some enzymes, it has also been observed to accelerate β-xylosidase-catalyzed transglycosylation at high concentrations.

Isomeric Considerations and Stereochemistry of this compound

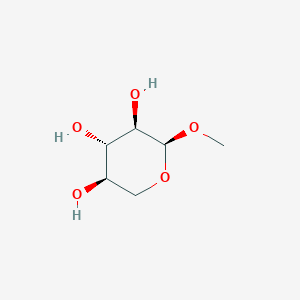

The structure of this compound is defined by its specific stereochemistry. ontosight.ai The "D" designation indicates that the stereocenter furthest from the anomeric carbon (C4) has the same configuration as D-glyceraldehyde. The term "xylopyranoside" specifies a six-membered pyranose ring derived from xylose. The "alpha" (α) designation at the anomeric carbon (C1) signifies that the methoxy (B1213986) group is in an axial position, below the plane of the ring in its typical chair conformation. This is in contrast to its anomer, Methyl beta-D-xylopyranoside, where the methoxy group is in an equatorial position.

This seemingly subtle difference in the orientation of the methoxy group has profound implications for the molecule's three-dimensional shape and its biological activity. The alpha and beta anomers often exhibit distinct recognition by enzymes and binding proteins. The stereochemistry of this compound is precisely described by its IUPAC name, (2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H12O5 scbt.com |

| Molecular Weight | 164.16 g/mol scbt.com |

| Appearance | White crystalline solid cymitquimica.comguidechem.com |

| Solubility | Soluble in water cymitquimica.com |

| CAS Number | 91-09-8 scbt.com |

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A significant area of focus has been its use as a synthetic precursor. Chemists have developed various methods for its synthesis, often starting from D-xylose and methanol (B129727) under acidic conditions, to then use it as a building block for more complex molecules. ontosight.ainih.gov For example, it has been used in the synthesis of isotopically labeled compounds, such as this compound-5-18O, for use in mechanistic studies. nih.gov

Another major research avenue is its application in enzymology. As a stable analog of natural xylosides, it is an invaluable tool for studying the kinetics and inhibition of xylosidases and other glycosidases. ontosight.ainih.gov This research is crucial for understanding the breakdown of xylan (B1165943), a major component of plant biomass, which has implications for biofuel production and other biotechnological processes.

Furthermore, the unique conformational properties of this compound have been the subject of detailed spectroscopic and computational studies. researchgate.net Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and density functional theory (DFT) have been employed to understand the conformational dynamics of the pyranose ring and the orientation of the glycosidic bond. researchgate.net These fundamental studies provide a deeper understanding of carbohydrate structure and its relationship to biological function.

Table 2: Comparison with Structurally Similar Compounds

| Compound | Key Structural Difference from this compound | Significance/Application |

|---|---|---|

| Methyl beta-D-xylopyranoside | The methoxy group at the anomeric carbon (C1) is in the equatorial (beta) position. | Used as a molecular probe for carbohydrate-related diseases and in drug formulations. Exhibits different enzymatic recognition compared to the alpha anomer. |

| Methyl alpha-D-glucopyranoside | Contains a hydroxymethyl group (-CH2OH) at the C5 position, making it a hexose (B10828440) derivative. | Used in the synthesis of various derivatives and as a substrate for α-glucosidases. |

| Methyl alpha-D-mannopyranoside | The hydroxyl group at the C2 position is in an axial orientation. | Acts as a competitive inhibitor of mannose-binding proteins, particularly in studies of microbial adhesion. |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4+,5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDGHWFPLXXWRD-MOJAZDJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883270 | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91-09-8 | |

| Record name | Methyl α-D-xylopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-D-Xylopyranoside, methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-D-Xylopyranoside, methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-xylopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for Methyl Alpha D Xylopyranoside and Its Derivatives

Classical Glycosidation Approaches to Methyl alpha-D-Xylopyranoside Synthesis

The synthesis of this compound is often achieved through classical glycosidation methods. One prominent method is the Fischer glycosidation, where D-xylose is reacted with methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride. cdnsciencepub.comresearchgate.net This reaction proceeds through a series of equilibria, initially forming methyl-D-xylofuranosides, which then isomerize to the more stable pyranoside forms. cdnsciencepub.comresearchgate.net The anomerization of the pyranosides is the slowest step in this sequence. cdnsciencepub.comresearchgate.net The reaction conditions, such as temperature and catalyst concentration, can be controlled to influence the anomeric ratio of the final product.

Another classical approach is the Koenigs-Knorr glycosylation, which involves the reaction of a xylopyranosyl halide with methanol. This reaction is typically promoted by a silver salt, such as silver oxide. The stereoselectivity of the Koenigs-Knorr reaction can be influenced by factors like the solvent and the nature of the protecting groups on the xylopyranosyl halide, with the anomeric effect often favoring the formation of the α-anomer under kinetic control.

Regioselective Functionalization and Derivatization

The three secondary hydroxyl groups on the pyranoside ring of this compound present a challenge for regioselective functionalization. To achieve selective modification at a specific position, protecting group strategies are essential.

The ability to selectively protect one or more hydroxyl groups is paramount for the synthesis of complex xylopyranoside derivatives. Various protecting groups and methodologies have been developed to achieve this.

The tetraisopropyldisiloxane-1,3-diyl (TiPDS) group has proven to be a versatile tool for the simultaneous protection of two hydroxyl groups in pentopyranosides. nih.govlu.se In the case of this compound, the reaction with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TiPDSCl2) in pyridine (B92270) shows excellent regioselectivity, affording the 2,3-O-protected derivative in high yield. nih.govlu.selu.se This selectivity is attributed to the stereoelectronic effects of the axial 1-O-methyl group, which stabilizes a hydrogen-bonding network that activates the 2-OH and 3-OH groups. smolecule.com

The utility of the TiPDS protecting group is further demonstrated by the subsequent acetylation of the remaining free hydroxyl group at the 4-position, which proceeds efficiently. lu.se This two-step, one-pot procedure provides methyl 2,3-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-4-O-acetyl-α-D-xylopyranoside in good yield. lu.se

Table 1: Regioselective Protection of Methyl α-D-xylopyranoside with TiPDSCl2

| Reactant | Reagent | Product | Yield | Reference |

| Methyl α-D-xylopyranoside | TiPDSCl2, Pyridine | Methyl 2,3-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-α-D-xylopyranoside | 79% | lu.se |

Benzylation is a widely used method for protecting hydroxyl groups in carbohydrate chemistry due to the stability of benzyl (B1604629) ethers and their facile removal by hydrogenolysis. researchgate.netmpg.de The regioselective benzylation of this compound can be challenging due to the similar reactivity of the secondary hydroxyl groups. However, some level of selectivity can be achieved. For instance, reaction with benzyl chloride and sodium hydride can yield methyl 2,4-di-O-benzyl-α-D-xylopyranoside as the major product, along with smaller amounts of the 2,3- and 3,4-di-O-benzyl isomers. researchgate.netresearchgate.net

Other protecting group strategies for the regioselective functionalization of this compound include the use of stannylene acetals. nih.gov Treatment with dibutyltin (B87310) oxide followed by reaction with an electrophile can lead to preferential substitution at a specific hydroxyl group. nih.gov For example, this method has been used for the preferential sulfation of the 4-hydroxy group. nih.gov

Table 2: Regioselective Benzylation of Methyl α-D-xylopyranoside

| Reagents | Major Product | Yield | By-products | Reference |

| Benzyl chloride, Sodium hydride | Methyl 2,4-di-O-benzyl-α-D-xylopyranoside | 70% | Methyl 2,3- and 3,4-di-O-benzyl-α-D-xylopyranosides | researchgate.netresearchgate.net |

Isotopically labeled this compound derivatives are invaluable tools for studying metabolic pathways and enzyme mechanisms. nih.govacs.org For example, ¹³C-labeled this compound can be used to track its incorporation into polysaccharides.

The synthesis of isotopically labeled xylopyranosides can be achieved through various routes. One method involves the preparation of D-xylose labeled at a specific position, which is then converted to the corresponding methyl xylopyranoside. For instance, methyl alpha- and beta-D-xylopyranoside-5-¹⁸O have been prepared from ¹⁸O-water and a periodate-oxidation product of 1,2-O-isopropylidene-alpha-D-glucofuranose. nih.gov Another approach involves the use of a labeled precursor in the glycosidation reaction, such as labeled methanol. osti.gov

Selective Protection Strategies for Hydroxyl Groups

Chemo-enzymatic Synthesis of Xylopyranoside-Containing Oligosaccharides

The synthesis of complex oligosaccharides containing xylopyranoside units can be streamlined through chemo-enzymatic approaches. mpg.denih.govosti.govubc.ca These methods combine the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis.

Glycosynthases, which are engineered glycosidases, are particularly useful in this context. mpg.denih.govosti.gov They can catalyze the formation of glycosidic bonds between a glycosyl donor, often activated as a glycosyl fluoride, and an acceptor oligosaccharide. mpg.denih.govosti.gov To prevent unwanted polymerization, the non-reducing end of the donor can be protected with a temporary protecting group, such as a 4-O-tetrahydropyranyl (THP) group. mpg.denih.gov This strategy has been successfully employed in the synthesis of xylan (B1165943) oligosaccharides up to dodecasaccharides. mpg.denih.govosti.gov

Advanced Synthetic Strategies for Complex Glycoconjugates Incorporating this compound Moieties

The synthesis of complex glycoconjugates, where sugar moieties are linked to other biomolecules or scaffolds, is a rapidly advancing field. This compound serves as a valuable starting material for the creation of these intricate structures due to its defined stereochemistry and the availability of its hydroxyl groups for selective modification. Advanced strategies, including chemical ligation, enzymatic synthesis, and the construction of complex architectures like glycodendrimers and neoglycoconjugates, are employed to build upon the this compound core.

Chemical Ligation Strategies: The Rise of Click Chemistry

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions, including aqueous environments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example and has been instrumental in the synthesis of complex glycoconjugates.

This strategy involves the functionalization of this compound with either an azide (B81097) or an alkyne group. This "clicked" sugar can then be attached to a variety of scaffolds, such as other sugars, peptides, or fluorescent tags, that bear the complementary functional group. For instance, propargyl xylosides can be prepared and subsequently reacted with azido-functionalized molecules to form stable triazole-linked glycoconjugates. This method has been successfully used to create D-xylose-based ionic liquids and glycodendrimers. mdpi.com

A notable application is the synthesis of glycodendrimers with a high density of sugar residues on their periphery. These structures are of great interest for studying carbohydrate-protein interactions. Research has demonstrated the synthesis of glycodendrimers with 27, 81, and even 243 modified xylopyranoside units on their termini. nih.gov

Table 1: Synthesis of a Triazole-Linked Xylopyranoside Derivative via Click Chemistry

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| β-propargyl xyloside | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-((1-Benzyl-1,2,3-triazol-4-yl)methoxy)2,3,4-tri-O-acetyl-β-d-xylopyranoside | Not specified | mdpi.com |

| β-propargyl xyloside | Hexyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-((1-Hexyl-1,2,3-triazol-4-yl)methoxy)2,3,4-tri-O-acetyl-β-d-xylopyranoside | 86% | mdpi.com |

Enzymatic and Chemoenzymatic Synthesis

Enzymatic synthesis offers unparalleled stereo- and regioselectivity in the formation of glycosidic bonds, overcoming many of the challenges associated with traditional chemical glycosylation that often requires extensive use of protecting groups. Glycosyltransferases and glycosidases are the primary biocatalysts employed in these transformations.

Phosphorylases, a class of glycosidases, have been shown to catalyze the xylosylation of malto-oligosaccharides using α-D-xylose-1-phosphate as a xylosyl donor. This enzymatic approach allows for the precise addition of a single xylose unit to the non-reducing end of an acceptor, leading to the formation of well-defined xylosylated oligosaccharides. researchgate.net For example, the xylosylation of maltotetraose (B33255) using a phosphorylase results in the formation of α-D-xylosyl-(1→4)-maltotetraose. researchgate.net

Chemoenzymatic strategies combine the flexibility of chemical synthesis with the high selectivity of enzymatic reactions. A common approach involves the chemical synthesis of a modified this compound acceptor, which is then subjected to enzymatic glycosylation. This has been demonstrated in the synthesis of complex oligosaccharides where a chemically synthesized glycosyl acceptor is elongated by one or more sugar units using specific glycosyltransferases. acs.org While not specific to this compound, the general principle of using a chemically defined acceptor for enzymatic elongation is a powerful and widely applicable strategy.

Table 2: Enzymatic Synthesis of a Xylosylated Oligosaccharide

| Xylosyl Donor | Acceptor | Enzyme | Main Product | Reference |

|---|---|---|---|---|

| α-D-xylose-1-phosphate | Maltotetraose | Phosphorylase | α-D-xylosyl-(1→4)-maltotetraose | researchgate.net |

Synthesis of Glycodendrimers and Neoglycoconjugates

Glycodendrimers are highly branched, multivalent structures that display multiple copies of a carbohydrate ligand. The synthesis of glycodendrimers featuring this compound at their periphery allows for the investigation of multivalent binding effects in carbohydrate-protein interactions. These complex molecules are often constructed using convergent or divergent approaches, with click chemistry being a key ligation method in the final steps to attach the sugar units to the dendritic core. nih.govresearchgate.net

Neoglycoconjugates are synthetic molecules in which a carbohydrate is attached to a non-native carrier, such as a protein, lipid, or a synthetic polymer. The synthesis of a neoglycoconjugate from methyl β-D-xylopyranoside has been reported, involving a five-step conversion to methyl 4-azido-4-deoxy-β-L-arabinopyranoside. acs.org This derivative can then be further functionalized and coupled to other molecules. While this example uses the β-anomer, the synthetic principles of introducing a functional group for subsequent conjugation are directly applicable to the α-anomer.

The synthesis of novel glycolipids from methyl α-D-glycopyranosides has also been explored. researchgate.netrsc.org These methods involve the selective protection of the hydroxyl groups followed by the introduction of lipid chains. For example, unprotected methyl α-D-glucopyranoside has been used in the transesterification with epoxidized methyl oleate (B1233923) to create sugar-based fatty ester polyols, which are precursors to polyurethanes. rsc.org Similar strategies can be envisioned for this compound to generate novel xylopyranoside-based glycolipids.

Table 3: Synthesis of a Methyl 4-azido-4-deoxy-arabinoside from Methyl β-D-xylopyranoside

| Starting Material | Key Steps | Overall Yield | Key Transformation | Reference |

|---|---|---|---|---|

| Methyl β-D-xylopyranoside | Selective tosylation at O-4, acylation, Sₙ2 displacement with sodium azide, deprotection | 78% | Inversion of configuration at C-4 via Sₙ2 reaction | acs.org |

Iii. Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural determination of methyl alpha-D-xylopyranoside. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in particular, offer profound insights into its atomic arrangement and conformational preferences.

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity of atoms and their spatial relationships.

Proton NMR (¹H NMR) is crucial for determining the conformational preferences of this compound. The chemical shifts and coupling constants of the protons in the pyranose ring are highly sensitive to their stereochemical environment.

In its alpha-anomeric form, this compound predominantly adopts a ⁴C₁ chair conformation. tandfonline.com This is evidenced by the observed coupling constants in its ¹H NMR spectrum. For instance, the anomeric proton (H-1) typically exhibits a chemical shift of around 4.8 ppm and a small coupling constant (J₁,₂) of approximately 3-4 Hz, which is characteristic of an axial-equatorial relationship with H-2. The characteristic patterns for each ring proton, such as the quasi-triplet for H-3 and the eight-line pattern for H-4, further support the assigned conformation. tandfonline.com Studies on acetylated derivatives have shown that the α-anomers exist exclusively in the ⁴C₁ chair conformation. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) for this compound Derivatives.

| Proton | Chemical Shift (ppm) | Coupling Constant (Hz) |

|---|---|---|

| H-1 | ~4.8 | J₁,₂ ≈ 3-4 |

| H-2 | Varies | J₂,₃ ≈ 9-10 |

| H-3 | Varies | J₃,₄ ≈ 8-9 |

| H-4 | Varies | J₄,₅ax ≈ 10-12 |

| H-5ax | Varies | J₄,₅eq ≈ 4-5 |

| H-5eq | Varies | J₅ax,₅eq ≈ 11-12 |

Note: Exact values can vary depending on the solvent and specific derivative.

Carbon-13 NMR (¹³C NMR) spectroscopy is a vital technique for the structural analysis of oligosaccharides and polysaccharides containing this compound units. researchgate.net It provides information on the number of non-equivalent carbons and their chemical environments. The anomeric carbon is particularly diagnostic, with its chemical shift indicating the α- or β-configuration of the glycosidic linkage.

In the ¹³C NMR spectrum of this compound, the anomeric carbon (C-1) resonates at approximately 99 ppm. The chemical shifts of the other ring carbons (C-2 to C-5) and the methoxy (B1213986) carbon provide a unique fingerprint for the molecule. rsc.orgchemicalbook.com When incorporated into larger oligosaccharides or xylans, the chemical shifts of the carbons at the linkage positions are significantly affected, allowing for the determination of the glycosidic bond positions. researchgate.net The introduction of a substituent, such as another xylosyl group, leads to a downfield shift of the α-carbon signal and upfield shifts of the β-carbon signals compared to the unsubstituted methyl α-D-xylopyranoside. researchgate.net

The use of ¹³C-enriched samples enhances the sensitivity and allows for the application of advanced NMR techniques, such as (H)CC-CT-COSY and (H)CC-TOCSY, to trace carbon-carbon correlations and assign all carbon resonances within each monosaccharide spin system. nih.gov This is particularly useful for complex polysaccharides where signal overlap can be a significant issue. mdpi.comoup.com

Table 2: Typical ¹³C NMR Chemical Shifts (ppm) for this compound.

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-1 | ~99 |

| C-2 | ~72-74 |

| C-3 | ~73-75 |

| C-4 | ~69-71 |

| C-5 | ~61-63 |

| OCH₃ | ~55-57 |

Note: Values are approximate and can be influenced by solvent and substitution.

The determination of chemical shift anisotropy (CSA) and spin-spin coupling constants provides further detailed structural and conformational information about this compound. researchgate.net CSA, which is the orientation dependence of the chemical shift, is typically measured in the solid state and can provide information about the electronic structure and local geometry around a nucleus. acs.org

Spin-spin coupling constants, particularly one-bond (¹JCH) and three-bond (³JHH, ³JCH) couplings, are sensitive to bond angles and dihedral angles, respectively, and are therefore powerful probes of conformation. researchgate.netacs.org For instance, the magnitude of ¹JC1-H1 can vary depending on the conformation around the glycosidic linkage. researchgate.net Similarly, the three-bond coupling constant across the glycosidic linkage (³JH1-C1-O1-CMe) shows a Karplus-type dependence on the dihedral angle, making it a valuable parameter for determining the conformation of the glycosidic bond. researchgate.net DFT calculations have shown that the magnitude of ³JC-H for an antiperiplanar conformation is about 3 Hz larger for the α-anomer compared to the β-anomer. researchgate.net

Advanced NMR experiments, including J-HMBC, allow for the measurement of heteronuclear coupling constants over two or three bonds, which can be used to further refine the conformational model. rsc.org The combination of experimental measurements and DFT calculations of these NMR parameters provides a robust method for characterizing the conformational landscape of this compound. researchgate.netacs.org

X-ray crystallography provides the most definitive structural information for molecules in the solid state. The crystal structure of this compound itself reveals two independent molecules in the asymmetric unit, both adopting slightly distorted ⁴C₁ chair conformations. iucr.org One distortion is towards a twist conformation, while the other is towards a boat conformation. iucr.org

Studies on derivatives, such as methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside monohydrate, have confirmed that the xylopyranoside residue consistently adopts the energetically favorable ⁴C₁ chair conformation. researchgate.netresearchgate.net These crystal structures reveal detailed information about bond lengths, bond angles, and torsion angles. Furthermore, they provide insight into the intermolecular interactions, particularly the hydrogen-bonding networks that stabilize the crystal lattice. In the monohydrate form of a related trisaccharide, water molecules act as bridges in an extensive intermolecular hydrogen-bonding network.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Approaches to Conformational Landscape

Computational methods, particularly density functional theory (DFT), are powerful tools for exploring the conformational landscape of this compound. researchgate.net These methods can be used to calculate the relative energies of different conformations and to predict various molecular properties, including NMR parameters.

DFT calculations have been employed to investigate the conformational behavior around the C1-O1 glycosidic bond. Rotation about this bond significantly influences NMR chemical shifts and coupling constants. researchgate.net These computational studies have shown that the α-anomeric configuration leads to distinct conformational preferences compared to its β-counterpart, which has implications for both its behavior in solution and its packing in the solid state.

By comparing computationally predicted NMR parameters with experimental data, the accuracy of the computational model can be validated, and a more detailed understanding of the conformational preferences of this compound can be achieved. researchgate.netacs.org For example, DFT calculations have been used to predict ¹³C chemical shifts and spin-spin coupling constants, showing excellent agreement with experimental values and thus validating the assigned conformation. These computational approaches are also instrumental in understanding the subtle effects of substituents and solvent on the conformational equilibrium. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl β-D-xylopyranoside |

| Methyl α-L-fucopyranosyl-(1→2)-β-D-galactopyranosyl-(1→2)-α-D-xylopyranoside |

| Methyl α-D-glucopyranoside |

| Methyl β-L-arabinopyranoside |

| Methyl α-D-lyxopyranoside |

| Methyl β-D-ribopyranoside |

| 3-C-methyl-substituted β-D-xylopyranoside |

| 3-C-methyl-substituted β-D-ribopyranoside |

| 2-naphthyl β-D-xylopyranoside |

| Methyl α-sophoroside |

| Methyl α-laminarabioside |

| Methyl α-cellobioside |

| Methyl α-gentiobioside |

| Methyl β-D-glucopyranoside |

| Methyl α-D-galactopyranoside monohydrate |

| Methyl α-D-mannopyranoside |

| Methyl β-D-galactopyranoside |

| Methyl β-D-glucopyranoside hemihydrate |

| 4-methoxybenzoyl chloride |

| Methyl 4-methoxybenzoyl derivative |

| Xylan (B1165943) |

| Cellulose |

| Starch |

| Sucrose |

| Lactose |

| Galactose |

| Glucose |

| Mannose |

| Fucose |

| Arabinose |

| Ribose |

| Lyxose |

| Xylose |

| Methanol (B129727) |

| Chloroform |

| Dimethyl sulfoxide |

| Water |

| Benzyl (B1604629) chloride |

| Sodium hydride |

| Silver trifluoromethanesulfonate |

| tri-O-benzyl-α-l-fucopyranosyl bromide |

| 2-O-acetyl-3,4,6-tri-O-benzyl-β-D-galactopyranosyl chloride |

| methyl 3,4-tri-O-benzyl-D-xylopyranoside |

| Benzoyl cyanide |

| 4-dimethylaminopyridine |

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Parameters

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the electronic structure and predicting spectroscopic parameters of methyl α-D-xylopyranoside with a high degree of accuracy. researchgate.netacs.org These calculations provide valuable insights into the molecule's properties that are directly comparable to experimental data.

DFT calculations have been successfully employed to compute the chemical shieldings and spin-spin coupling constants for methyl α-D-xylopyranoside. researchgate.net The results show excellent agreement with experimental nuclear magnetic resonance (NMR) data, validating the computational approach. researchgate.net The calculations reveal that the conformation around the C1-O1 glycosidic bond, defined by the dihedral angle φ (H1-C1-O1-CMe), has a significant impact on the chemical shifts of the anomeric proton and carbon, as well as the ring and O1 oxygens. researchgate.netacs.org

Furthermore, DFT has been used to investigate the relationship between the glycosidic torsion angle and NMR coupling constants. researchgate.net For instance, the one-bond carbon-proton coupling constant (¹JC1-H1) and the three-bond carbon-proton coupling constant (³JH1-C1-O1-CMe) both exhibit a clear dependence on the dihedral angle φ. researchgate.net These theoretical predictions are instrumental in interpreting experimental NMR spectra to determine the preferred conformation of the glycosidic linkage in solution and in the solid state. researchgate.netacs.org Time-dependent DFT (TDDFT) has also been utilized in conjunction with molecular dynamics simulations to calculate and interpret the vacuum-ultraviolet electronic circular dichroism (VUV-ECD) spectra of methyl α-D-xylopyranoside, providing further details on its stereochemical configuration. hiroshima-u.ac.jp

Table 1: Calculated NMR Coupling Constants for Methyl α-D-xylopyranoside using DFT

| Coupling Constant | Calculated Range (Hz) | Conformational Dependence |

| ¹JC1-H1 | 151.7 - 165.6 | Dependent on φ (H1-C1-O1-CMe) |

| ³JH1-C1-O1-CMe | 0 - 11.2 | Dependent on φ (H1-C1-O1-CMe) |

Data sourced from DFT calculations, which show a strong correlation between the dihedral angle of the glycosidic bond and the resulting NMR coupling constants. researchgate.net

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of methyl α-D-xylopyranoside in different environments. These simulations model the movement of atoms over time, providing insights into the stability of different conformations and the transitions between them.

MD simulations, in combination with other computational methods like DFT, have been used to explore the conformational landscape of methyl α-D-xylopyranoside and related compounds. hiroshima-u.ac.jpnih.gov These studies have confirmed that the 4C1 chair conformation is the most stable for the xylopyranose ring. The simulations also highlight the flexibility around the glycosidic linkage and the role of intramolecular hydrogen bonding in stabilizing certain conformations. rsc.org

Table 2: Predominant Conformations of Xylopyranoside Derivatives from Spectroscopic and Simulation Studies

| Conformation | Solvent Dependence | Key Stabilizing Factors |

| 4C1 | Predominant in most solvents | Minimization of steric interactions |

| 1C4 | Population increases in some solvents | Solvent polarity, intramolecular H-bonding |

| Skew | Minor population | Transient state between chair forms |

This table summarizes the general conformational behavior of xylopyranoside derivatives as inferred from studies on analogous compounds. rsc.org

Iv. Enzymatic Transformations and Biochemical Applications

Methyl alpha-D-xylopyranoside as a Substrate for Glycosidases

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds, which link sugar molecules together. This compound, as a simple xyloside, is an ideal substrate for studying the activity of various glycosidases, especially xylosidases.

This compound is primarily a substrate for alpha-xylosidases, enzymes that specifically cleave terminal, non-reducing α-D-xylose residues from oligosaccharides and other glycosides. wikipedia.orggenome.jp The hydrolysis of this compound by an alpha-xylosidase results in the release of methanol (B129727) and α-D-xylose. wikipedia.orggenome.jp

Alpha-Xylosidases: Research on alpha-xylosidases from various sources, such as the fungus Aspergillus oryzae and the bacterium Escherichia coli, has utilized this compound and its synthetic analog, p-nitrophenyl α-D-xylopyranoside, to characterize enzyme activity. nih.govmegazyme.com For instance, a study on a novel intracellular α-xylosidase (AxyC) from Aspergillus oryzae demonstrated its hydrolytic activity towards p-nitrophenyl α-D-xylopyranoside. nih.gov

Beta-Xylosidases: In contrast, beta-xylosidases act on β-D-xylosidic linkages. While this compound is not a substrate for beta-xylosidases, studies on these enzymes often use the related compound p-nitrophenyl-β-D-xylopyranoside (pNPX) to assess their activity. nih.govmdpi.com For example, a β-xylosidase from Weissella sp. strain 92 showed high activity on pNPX. nih.gov Similarly, a multifunctional β-xylosidase (XYL4) was identified that could hydrolyze pNPX. mdpi.com

The use of this compound and its derivatives allows for detailed kinetic analysis of glycosidase activity. By measuring the rate of hydrolysis under different conditions, researchers can determine key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For instance, a study on β-xylosidase from Sporisorium reilianum determined a Km value of 2.46 mM and a Vmax of 0.2 μmol/min/mg using ρ-nitrophenyl β-D-xylanopyranoside as the substrate. nih.gov In another example, the kinetic parameters for a β-xylosidase from Aspergillus versicolor were determined using a similar substrate. nih.gov While these examples use a β-linked substrate, the same principles of kinetic analysis apply to α-xylosidases using this compound.

The specificity of glycosidases can also be investigated by comparing their activity on a range of different substrates. For example, the α-xylosidase AxyC from Aspergillus oryzae was found to be highly specific for p-nitrophenyl α-D-xylopyranoside, with no detectable activity towards other p-nitrophenyl substrates. nih.gov This high degree of specificity highlights the importance of the anomeric configuration (α versus β) and the identity of the sugar for enzyme recognition and catalysis.

Table 1: Examples of Glycosidase Activity on Xylopyranoside Substrates

| Enzyme | Source | Substrate | Activity | Reference |

| α-Xylosidase (AxyC) | Aspergillus oryzae | p-Nitrophenyl α-D-xylopyranoside | Hydrolytic activity observed | nih.gov |

| β-Xylosidase (WXyn43) | Weissella sp. strain 92 | p-Nitrophenyl-β-D-xylopyranoside (pNPX) | High activity (11.2 U/mg) | nih.gov |

| β-Xylosidase (XYL4) | Penicillium sp. | p-Nitrophenyl-β-D-xylopyranoside (pNPX) | Activity of 2.0 U/mg | mdpi.com |

| β-Xylosidase (SRBX1) | Sporisorium reilianum | ρ-Nitrophenyl β-D-xylanopyranoside | Km = 2.46 mM, Vmax = 0.2 μmol/min/mg | nih.gov |

Role in Transglycosylation Reactions

Some glycosidases, under certain conditions, can catalyze transglycosylation reactions in addition to hydrolysis. In a transglycosylation reaction, the enzyme transfers the xylose unit from this compound to another acceptor molecule instead of water.

Studies on α-D-xylosidases from Aspergillus flavus have shown that at high concentrations of the substrate p-nitrophenyl-alpha-D-xylopyranoside (α-p-NPX), the enzymes catalyze the formation of transfer products. nih.gov Two main transfer products were identified: p-nitrophenyl-4-O-(alpha-D-xylopyranosyl)-alpha-D-xylopyranoside and p-nitrophenyl-3-O-(alpha-D-xylopyranosyl)-alpha-xylopyranoside. nih.gov This demonstrates that α-D-xylosidases can exhibit different xylosyl transfer actions, such as α-1,4 and α-1,3 linkages. nih.gov This capability is significant for the synthesis of novel oligosaccharides with specific structures and potential applications.

Investigation as an Enzymatic Inhibitor or Modulator

While this compound itself is a substrate, its structural analogs can act as inhibitors of glycosidases. By modifying the structure of this compound, researchers can design compounds that bind to the active site of a glycosidase but cannot be hydrolyzed, thereby inhibiting the enzyme's activity.

For example, D-xylose, the product of this compound hydrolysis, has been shown to weakly inhibit the activity of the α-xylosidase AxyC. nih.gov This is a common phenomenon known as product inhibition. More complex analogs, such as iminosugars, are potent inhibitors of glycosidases and are designed based on the structure of the natural substrate. Studies on gluco and manno iminosugars have demonstrated that strategic modifications, like the installation of a methyl group, can influence their inhibitory potency against specific glycosidases. nih.gov

Use in Glycosyltransferase Substrate Specificity Assays

Glycosyltransferases are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. This compound can potentially be used as an acceptor substrate in assays to determine the specificity of glycosyltransferases. By incubating a glycosyltransferase with an activated sugar donor and this compound, researchers can determine if the enzyme can transfer the sugar to the xylopyranoside, thus characterizing the acceptor specificity of the transferase.

Contributions to Carbohydrate Metabolism Studies

The study of how enzymes interact with simple substrates like this compound provides fundamental insights into carbohydrate metabolism. By understanding the specificity and kinetics of individual enzymes, scientists can piece together the complex pathways involved in the breakdown and synthesis of carbohydrates.

For example, the characterization of multiple α-xylosidases in Aspergillus oryzae with different substrate specificities suggests a sophisticated system for degrading xyloglucan, a major component of plant cell walls. nih.gov Similarly, the study of β-xylosidases in organisms like Sporisorium reilianum contributes to our understanding of how these organisms utilize hemicellulose from plant biomass. nih.gov These studies are crucial for applications in biotechnology, such as the development of enzymatic processes for biofuel production from plant materials.

V. Advanced Research in Glycoconjugate and Polysaccharide Chemistry

Integration of Methyl alpha-D-Xylopyranoside into Oligosaccharide Synthesis

The synthesis of complex oligosaccharides, chains of sugar molecules, is a cornerstone of glycochemistry. This compound is a key player in the construction of xylose-containing oligosaccharides, which are integral components of various biologically important molecules. nih.gov

Both chemical and enzymatic methods are employed to incorporate this monosaccharide into larger carbohydrate structures. nih.govresearchgate.net In chemical synthesis, the hydroxyl groups of this compound can be selectively protected and activated to form glycosidic bonds with other sugar units. For instance, the condensation of a protected this compound derivative with a suitably activated mannose acceptor can lead to the formation of a disaccharide, a fundamental step in building more complex structures. nih.gov One notable synthesis involved the reaction of methyl 3-O-benzyl-4,6-O-isopropylidene-beta-D-mannopyranoside with 2,3,4-tri-O-acetyl-alpha-D-xylopyranosyl bromide to produce a disaccharide glycoside. nih.gov

Enzymatic synthesis offers a "greener" alternative, utilizing enzymes like xylanases to catalyze the formation of xylo-oligosaccharides (XOS) under mild conditions. researchgate.net These XOS, typically containing 2 to 7 xylose units, are of interest for their potential prebiotic effects. nih.govresearchgate.net The enzymatic approach often involves the hydrolysis of xylan (B1165943), a major component of plant biomass, to generate these valuable oligosaccharides. nih.gov

Role in the Structural Elucidation of Xylose-Rich Polysaccharides (Xylans)

Xylans are a major group of hemicelluloses found in plant cell walls, and their structure is crucial for the properties of biomass. nih.govacs.org These complex polysaccharides consist of a backbone of β-(1→4)-linked D-xylose units, often decorated with various side chains. researchgate.net this compound and its derivatives serve as essential model compounds for understanding the intricate structure of xylans.

By synthesizing and analyzing simpler, well-defined molecules that mimic portions of the xylan structure, researchers can interpret complex data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For example, comparing the NMR spectra of a complex xylan sample to that of this compound helps in assigning specific signals to the xylose units within the polymer. This is critical for determining the linkage patterns and the nature of substituents on the xylan backbone. nih.gov

Furthermore, enzymatic hydrolysis of xylans using xylanases breaks down the large polymer into smaller oligosaccharide fragments. nih.gov These fragments can then be analyzed by techniques like mass spectrometry, and their structures can be confirmed by comparison with synthetically prepared standards derived from this compound. nih.gov

Development of Model Substrates for Lignin-Carbohydrate Complex Studies

Lignin-carbohydrate complexes (LCCs) are formed by covalent linkages between lignin (B12514952), a complex aromatic polymer, and carbohydrates like xylan in plant cell walls. nih.gov These complexes significantly impact the process of breaking down biomass for biofuels and other products. nrel.gov this compound is instrumental in creating model compounds that represent these LCCs, allowing for detailed studies of their formation and cleavage. kyoto-u.ac.jp

Researchers have synthesized model LCCs by reacting this compound with lignin model compounds, such as β-O-4 type quinone methides. rsc.orgrsc.org These studies have shown that the primary hydroxyl group of the xylose unit is a primary site for forming ether linkages with lignin. rsc.org By studying the reactivity of these model compounds, scientists can gain insights into the mechanisms of LCC formation in nature and develop more effective strategies for breaking them down during biomass processing. rsc.org The use of these model substrates has also been crucial in understanding the enzymatic degradation of LCCs by enzymes like lignin peroxidase. nih.gov

Applications in Proteomics Research and Glycoprotein (B1211001) Elution

Proteomics, the large-scale study of proteins, often involves the analysis of glycoproteins, which are proteins with attached carbohydrate chains (glycans). creative-proteomics.com Lectin affinity chromatography is a powerful technique used to isolate and purify glycoproteins from complex mixtures. nih.gov Lectins are proteins that bind specifically to certain sugar structures.

In this context, this compound can be used as a specific eluting agent. After a glycoprotein containing xylose residues has bound to a lectin immobilized on a chromatography column, a solution of this compound can be passed through the column. The free this compound competes with the glycoprotein for the binding sites on the lectin, causing the glycoprotein to be released and eluted from the column in a purified form. This technique is valuable for studying the structure and function of specific glycoproteins and for identifying potential biomarkers for diseases. creative-proteomics.com

Vi. Theoretical and Computational Chemistry Research

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as Methyl alpha-D-xylopyranoside, might interact with a larger molecule, typically a protein or enzyme.

This process involves computationally placing the ligand into the binding site of a target protein to predict its preferred orientation. The resulting model provides a profile of the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. Such profiles are crucial for understanding the molecular basis of a ligand's biological activity.

While molecular docking has been extensively used to study carbohydrate-binding proteins (lectins) and enzymes (glycosidases), specific studies detailing the interaction profile of this compound with any particular protein target are not found in the reviewed literature. Research on related mannoside and glucoside derivatives demonstrates how docking can identify key amino acid residues involved in binding. researchgate.net

Following docking, computational methods can be used to estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score ranks potential ligands and predicts the strength of the association between the ligand and its biological target. A lower binding energy generally suggests a more favorable and stable interaction.

There is no published data available that predicts the binding affinity of this compound with specific biological targets. In silico studies on other glycosides often report these values to screen for potential inhibitors of enzymes like α-glucosidase or to understand substrate specificity. nih.gov

Computational Pharmacokinetics and Drug-Likeness Evaluation

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness evaluation are vital in the early stages of drug discovery. These computational models use the molecular structure to forecast the pharmacokinetic properties of a compound.

Key parameters often evaluated include:

Absorption: Predictions for properties like water solubility, human intestinal absorption, and cell permeability (e.g., Caco-2).

Distribution: Estimation of plasma protein binding and volume of distribution.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: Forecasts related to the compound's clearance from the body.

Toxicity: Alerts for potential toxicities, such as mutagenicity or carcinogenicity.

Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses if a compound has properties that would make it a likely orally active drug in humans.

A comprehensive computational pharmacokinetic profile for this compound is not available in the public scientific literature. While ADMET and drug-likeness studies are standard for novel synthetic compounds and natural products being investigated for therapeutic potential, this specific glycoside does not appear to have been the subject of such a published analysis. researchgate.netmdpi.com

Development of Computational Models for Carbohydrate-Based Systems

The development of accurate computational models for carbohydrate-based systems, including methyl α-D-xylopyranoside, is a complex yet crucial field of research. These models, primarily through molecular dynamics (MD) simulations, provide insights into the three-dimensional structures, conformational dynamics, and interactions of carbohydrates that are often difficult to study with experimental methods alone. maynoothuniversity.ienih.gov The creation of these models is particularly challenging due to the inherent structural complexity of carbohydrates. nih.gov

Carbohydrates present a unique set of difficulties for computational modelers. Their structures feature a high number of chiral centers and polar bonds. nih.gov This leads to subtle variations in spatial charge distributions even between stereoisomers. nih.gov Furthermore, the flexibility of glycosidic linkages and ring puckering results in a vast conformational space that must be accurately represented. researchgate.net The long lifetimes of certain conformational states also pose a significant challenge for achieving adequate sampling during simulations. maynoothuniversity.ieresearchgate.net

Force Field Development

At the core of molecular simulations is the force field, a set of parameters and a potential energy function that describes the interactions between atoms in the system. researchgate.netnih.gov The accuracy of any simulation is fundamentally dependent on the quality of the underlying force field. Several major biomolecular force fields have been specifically parameterized to model carbohydrates. maynoothuniversity.ie

The potential energy function in a typical additive force field, such as CHARMM, is a summation of terms for bonded and non-bonded interactions: nih.gov

Bonded Interactions: These include terms for bond stretching, angle bending, and dihedral angle torsion.

Non-Bonded Interactions: These are typically represented by a Lennard-Jones potential for van der Waals forces and a Coulombic term for electrostatic interactions.

The development protocol for these force fields is often hierarchical, starting with parameterizing small model compounds and progressively extending to more complex molecules like monosaccharides and their linkages. nih.govmdpi.com This process involves fitting the force field parameters to reproduce data from high-level quantum mechanics (QM) calculations or experimental results. mdpi.comnih.gov

Below is an interactive table summarizing prominent force fields developed for carbohydrate simulations.

| Force Field | Development Philosophy | Key Features |

| GLYCAM | Developed specifically for carbohydrates, designed to be compatible with the AMBER force field. nih.govambermd.org | Employs a generalizable approach where dihedral parameters are derived from QM data of small molecules, allowing a single parameter set to apply to various anomers and ring conformations. nih.gov Tools are available via the GLYCAM-Web portal for building simulation inputs. ambermd.org |

| CHARMM | Part of a general biomolecular force field, with parameters developed to be compatible with those for proteins, lipids, and nucleic acids. maynoothuniversity.ienih.gov | Follows a hierarchical parameterization strategy. nih.gov The latest versions cover a wide range of monosaccharide derivatives and their linkages to proteins. nih.gov |

| GROMOS | A united-atom force field that is part of a broader family of force fields for biomolecular simulation. maynoothuniversity.ieacs.org | Has specific parameter sets for carbohydrates to study their structure and interactions. maynoothuniversity.ie |

| OPLS-AA | An all-atom force field where 1-4 non-bonded interactions are typically scaled. maynoothuniversity.ie | This scaling is crucial for correctly reproducing the rotational preferences around glycosidic linkages. maynoothuniversity.ie |

Detailed Research Findings

Research in computational carbohydrate chemistry has led to significant advancements in force field accuracy and applicability.

Parameterization from Quantum Mechanics: The GLYCAM06 force field, for instance, derived its torsion terms by fitting to QM energy curves of representative small molecules, primarily at the B3LYP level of theory. mdpi.comnih.gov This approach generally leads to correct rotamer populations in MD simulations without the need for empirical phase corrections in the dihedral terms. nih.gov

Importance of Water Models: The accuracy of solvated carbohydrate simulations is highly dependent on the water model used. It has been noted that the best results are achieved when the carbohydrate force field is specifically tuned for use with a particular water model, such as the pairing of GLYCAM with the TIP5P water model. maynoothuniversity.ie

Force Field Comparisons: Studies comparing the performance of different force fields have revealed important distinctions. A 2021 study compared CHARMM, GROMOS, and AMBER/GLYCAM for modeling protein-carbohydrate complexes. acs.org It found differences in how well each force field maintained critical contacts, such as hydrogen bonds and CH-π interactions, between the carbohydrate ligand and protein residues. acs.org Such CH-π interactions, despite their importance, are not explicitly implemented in most common biomolecular force fields. acs.org

Machine Learning in Force Field Development: More recently, machine learning techniques have been employed to refine force field parameters. One study used a machine learning approach to optimize dihedral angle and atomic charge parameters for β-d-glucose. mdpi.com By fitting against QM energy calculations for thousands of structures, the researchers developed an improved parameter set that showed better agreement with experimental NMR data compared to the standard GLYCAM06 force field. mdpi.com This methodology represents a new direction for creating highly accurate, molecule-specific parameters for inclusion in next-generation carbohydrate force fields. mdpi.com

The continuous development and refinement of these computational models are essential for advancing our understanding of the role of carbohydrates in biological systems, from their basic conformational preferences to their complex interactions with proteins and other biomolecules. maynoothuniversity.ieuga.edu

Vii. Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The classical Fischer glycosylation and Koenigs-Knorr reaction have long been the cornerstones of methyl alpha-D-xylopyranoside synthesis. However, the demand for greener, more efficient, and highly stereoselective methods is driving innovation in this area.

Future research is focused on several key areas:

Continuous Flow Chemistry: Translating batch microwave-assisted Fischer glycosylations to continuous flow processes using heterogeneous catalysts is a promising direction. lookchem.com This approach offers advantages in terms of scalability, safety, and process control, making the synthesis of this compound and other glycosides more amenable to industrial production. lookchem.com

Enzymatic and Chemo-enzymatic Synthesis: The use of enzymes, such as transglycosylases from microbial sources like Penicillium lilacinum, presents a highly specific and environmentally friendly alternative to traditional chemical synthesis. iaea.org These biocatalysts can achieve high regioselectivity and stereoselectivity under mild reaction conditions. Future work will likely involve the discovery and engineering of novel enzymes with tailored specificities for the synthesis of complex xylopyranoside-containing oligosaccharides.

Novel Protective Group Strategies: The regioselective protection and deprotection of hydroxyl groups are critical in carbohydrate synthesis. acs.org Research into new protecting groups and methodologies that offer improved yields and selectivity will continue to be a major focus. acs.org For instance, the use of tin-based reagents to form cyclic stannylene intermediates allows for the regioselective acylation of specific hydroxyl groups. bohrium.com

Isotope Labeling: The synthesis of isotopically labeled this compound, such as with ¹⁸O, is crucial for mechanistic studies and as tracers in metabolic research. nih.gov Developing more efficient and versatile labeling techniques will be essential for advancing our understanding of its biological roles. nih.gov

Advanced Spectroscopic and Structural Techniques

A deep understanding of the three-dimensional structure and conformational dynamics of this compound is fundamental to its application. While X-ray crystallography and standard NMR spectroscopy have provided valuable insights, advanced techniques are paving the way for a more nuanced understanding.

Key emerging areas include:

Solid-State NMR (ssNMR): While solution-state NMR provides information on the average conformation, ssNMR can reveal details about the structure and dynamics in the solid state, offering a more complete picture of its conformational landscape.

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable for the structural characterization of this compound and its derivatives, particularly in complex biological mixtures. mdpi.com

Saturation Transfer Difference (STD) NMR: This technique is particularly powerful for studying the binding of ligands to macromolecules. lookchem.com STD NMR has been used to investigate the binding of model keto-saccharides to enzymes like human UDP-xylose synthase, providing insights into enzyme-substrate interactions at the molecular level. lookchem.com

Chiroptical Spectroscopy: Techniques like circular dichroism (CD) and vibrational circular dichroism (VCD) are sensitive to the stereochemistry of chiral molecules and can provide detailed information about the conformation of this compound in solution.

Expanding Biotechnological and Enzymatic Applications

This compound serves as a valuable tool in biotechnology and enzymology, with its applications continuing to expand. chemimpex.com

Future research will likely focus on:

Enzyme Inhibition and Substrate Specificity Studies: As a structural analog of D-xylose, this compound and its derivatives are used to probe the active sites and specificities of various enzymes involved in carbohydrate metabolism, such as glycosidases. ontosight.ai The development of new derivatives will enable more detailed studies of enzyme kinetics and inhibition.

Glycan Microarrays: The immobilization of this compound on microarray platforms allows for high-throughput screening of its interactions with lectins and other carbohydrate-binding proteins. This technology is crucial for understanding the role of xylosides in biological recognition processes.

Metabolic Tracing: Isotopically labeled this compound can be used as a tracer to study carbohydrate uptake and metabolism in various organisms.

Modulation of Enzymatic Activity: At high concentrations, this compound has been shown to accelerate β-xylosidase-catalyzed transglycosylation, highlighting its potential to modulate enzyme activity. Further investigation into this phenomenon could lead to new strategies for controlling enzymatic reactions.

Interdisciplinary Research with Materials Science and Nanotechnology

The intersection of carbohydrate chemistry with materials science and nanotechnology is a rapidly growing field, and this compound is poised to play a significant role.

Emerging research areas include:

Functionalized Nanomaterials: The hydroxyl groups of this compound can be chemically modified to create functionalized molecules that can be attached to the surface of nanoparticles, such as carbon nanotubes or gold nanoparticles. nih.gov These glyco-nanomaterials can be used for targeted drug delivery, bio-imaging, and as sensors.

Biocompatible Polymers: this compound can be incorporated into polymer backbones to create new biocompatible and biodegradable materials. lookchem.com These materials could have applications in tissue engineering, drug delivery, and as environmentally friendly plastics.

Self-Assembled Monolayers (SAMs): The ability of xylosides to form organized structures on surfaces can be exploited to create well-defined interfaces for studying cell adhesion, protein binding, and other biological phenomena.

Computational Chemistry Advancements and Predictive Modeling

Computational chemistry and molecular modeling have become indispensable tools for studying carbohydrates. These methods provide insights that are often difficult or impossible to obtain through experimental techniques alone.

Future directions in this area include:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to predict a wide range of molecular properties, including NMR chemical shifts and spin-spin coupling constants. acs.org These calculations have been shown to be in excellent agreement with experimental data for methyl β-D-xylopyranoside and can be applied to the alpha anomer to aid in structural elucidation. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed information about the conformational dynamics and flexibility of this compound in solution. These simulations can help to understand how the molecule interacts with water and other molecules in its environment.

Prediction of Activity Spectra for Substances (PASS): In silico tools like PASS can predict the biological activity spectrum of a molecule based on its structure. bohrium.comscienceopen.com This can be used to identify potential new applications for this compound and its derivatives in areas such as drug discovery. bohrium.comscienceopen.com

Pharmacokinetic (ADMET) Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. bohrium.comscienceopen.com This information is crucial in the early stages of drug development and can help to identify promising candidates for further investigation. bohrium.comscienceopen.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl α-D-xylopyranoside, and how do reaction parameters (e.g., temperature, catalysts) influence yield and stereochemical purity?

- Methodological Answer: The synthesis typically involves methyl glycosidation of D-xylose using methanol under acidic conditions (e.g., HCl or BF₃·Et₂O). Yield optimization requires controlled temperature (25–40°C) to minimize side reactions like hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/methanol) is critical to isolate the α-anomer .

Q. Which spectroscopic techniques are most reliable for characterizing Methyl α-D-xylopyranoside, and what key spectral markers distinguish it from β-anomers or structural analogs?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is definitive. Key markers include:

- ¹H NMR : α-anomeric proton signal at δ ~4.8–5.0 ppm (doublet, J = 3–4 Hz).

- ¹³C NMR : Anomeric carbon at δ ~98–102 ppm. Comparison with β-anomers (e.g., β-linked methyl xylosides) shows distinct coupling constants and chemical shifts .

Q. What chromatographic methods are recommended for purifying Methyl α-D-xylopyranoside, particularly in complex mixtures?

- Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates α- and β-anomers. For lab-scale purification, flash chromatography with a polar stationary phase (e.g., diol-modified silica) improves resolution of sugar derivatives .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) models resolve discrepancies in reported NMR chemical shifts for Methyl α-D-xylopyranoside across studies?

- Methodological Answer: DFT calculations (e.g., B3LYP/6-311+G(d,p)) simulate NMR parameters by modeling solvent effects and conformational dynamics. Discrepancies often arise from variations in solvent (D₂O vs. CDCl₃) or temperature. Cross-validation with experimental data (e.g., coupling constants) refines computational models .

Q. What strategies mitigate challenges in studying Methyl α-D-xylopyranoside’s interactions with glycosidases, given its structural specificity?

- Methodological Answer: Competitive inhibition assays with fluorogenic substrates (e.g., 4-methylumbelliferyl analogs) quantify binding affinity. Mutagenesis studies on glycosidase active sites (e.g., E. coli xylosidase) identify residues critical for α-linkage recognition. Molecular docking simulations (AutoDock, GROMACS) predict binding modes .

Q. How do regioselective modifications (e.g., O-methylation at C2/C3) alter Methyl α-D-xylopyranoside’s biochemical activity or solubility?

- Methodological Answer: Systematic methylation via Hakomori method (NaH/CH₃I) generates derivatives. Solubility is assessed via shake-flask experiments (water/octanol partitioning). Enzymatic hydrolysis rates (monitored by HPLC) reveal steric effects of substitutions on glycosidase susceptibility .

Q. What experimental and computational approaches validate the anomeric configuration of Methyl α-D-xylopyranoside in dynamic systems (e.g., aqueous vs. nonpolar solvents)?

- Methodological Answer: Polarimetry ([α]D measurements) and ROESY NMR detect anomer-specific nuclear Overhauser effects (e.g., H1-H5 proximity in α-configuration). MD simulations (AMBER force field) model solvent-induced conformational changes, correlating with experimental stability data .

Data Analysis & Reproducibility

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., melting points) of Methyl α-D-xylopyranoside?

- Methodological Answer: Standardize measurement conditions (e.g., DSC heating rates, sample purity ≥98%). Cross-reference with crystallography data (CCDC entries) to confirm polymorphic forms. Collaborative inter-lab validation reduces instrument-specific biases .

Q. What protocols ensure reproducibility in synthesizing Methyl α-D-xylopyranoside derivatives for multi-institutional studies?

- Methodological Answer: Detailed reaction logs (time, pH, solvent ratios) and centralized spectral databases (e.g., PubChem) enable cross-validation. Open-science platforms (e.g., Zenodo) share raw NMR/TLC data to confirm purity and anomeric ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.